2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the nitrile via dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, mild to moderate temperatures.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups, known for its activity as a monoamine oxidase inhibitor.
3,4-Dimethoxyphenylacetonitrile: Another related compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile is unique due to its specific substitution pattern and the presence of both nitrile and ethyl groups, which confer distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-ethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZGIDKSQXOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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